3-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carboxylic acid

Catalog No.
S13597691
CAS No.
M.F
C9H9N3O2
M. Wt
191.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carboxyl...

Product Name

3-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carboxylic acid

IUPAC Name

3-[methyl(prop-2-ynyl)amino]pyrazine-2-carboxylic acid

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

InChI

InChI=1S/C9H9N3O2/c1-3-6-12(2)8-7(9(13)14)10-4-5-11-8/h1,4-5H,6H2,2H3,(H,13,14)

InChI Key

IHKWCDQCYSPIDX-UHFFFAOYSA-N

Canonical SMILES

CN(CC#C)C1=NC=CN=C1C(=O)O

3-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carboxylic acid, also known as 6-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carboxylic acid, is a chemical compound characterized by its unique structure that combines a pyrazine ring with a carboxylic acid group and a prop-2-yn-1-ylamino side chain. Its molecular formula is C9H9N3O2C_9H_9N_3O_2 and it has a molecular weight of approximately 191.19 g/mol. The compound is notable for its potential biological activities and applications in medicinal chemistry.

The compound can undergo various chemical transformations:

  • Oxidation: The prop-2-yn-1-yl group can be oxidized to form corresponding oxo derivatives.
  • Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reagents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.

3-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carboxylic acid exhibits potential biological activities, particularly in the context of neuropsychiatric disorders. It may interact with metabotropic glutamate receptors, which are known therapeutic targets for conditions such as schizophrenia and anxiety disorders. The compound's unique structure allows it to modulate biological pathways, potentially influencing enzyme activity and receptor interactions .

The synthesis of 3-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carboxylic acid typically involves the reaction of pyrazine-2-carboxylic acid with propargylamine. This reaction is often facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to promote the formation of the amide bond. Optimization of reaction conditions is crucial for maximizing yield and purity, with industrial methods potentially utilizing continuous flow reactors for efficiency .

This compound has several applications in medicinal chemistry and pharmacology:

  • Drug Development: Due to its interaction with neurotransmitter systems, it may serve as a lead compound for developing new treatments for neuropsychiatric disorders.
  • Biochemical Research: It can be used as a tool compound to study enzyme mechanisms and receptor interactions.
  • Synthetic Intermediates: The compound can act as an intermediate in the synthesis of more complex molecules in pharmaceutical chemistry .

Interaction studies involving 3-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carboxylic acid focus on its binding affinity to various receptors and enzymes. Preliminary studies suggest that it may inhibit specific enzymes by occupying their active sites or modulating signaling pathways through receptor interaction. These studies are essential for understanding its therapeutic potential and mechanism of action .

Several compounds share structural similarities with 3-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carboxylic acid:

Compound NameStructural FeaturesSimilarity Level
Pyrazine-2-carboxylic acidLacks the prop-2-yn-1-ylamino groupLow
6-Aminopyrazine-2-carboxylic acidContains an amino group instead of prop-2-yneModerate
PropargylamineContains the prop-2-yne group but lacks the pyrazine ringModerate
Methyl 3-amino-pyrazine-2-carboxylateSimilar core structure but different functional groupsHigh

Uniqueness: The distinct combination of the pyrazine ring, carboxylic acid group, and prop-2-yne side chain gives 3-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carboxylic acid unique chemical reactivity and potential biological activity that sets it apart from these similar compounds .

The compound’s systematic IUPAC name, 3-[methyl(prop-2-yn-1-yl)amino]pyrazine-2-carboxylic acid, precisely defines its molecular structure. The pyrazine core features a carboxylic acid group at position 2 and a methyl-propargylamino substituent at position 3. Key identifiers include:

PropertyValueSource
CAS Registry Number1557752-92-7
Molecular FormulaC$$9$$H$$9$$N$$3$$O$$2$$
Molecular Weight191.19 g/mol
SMILES NotationO=C(C1=NC=C(N(C)CC#C)N=C1)O

The molecular structure integrates a propargyl group (CC#C) linked via a methylamine bridge to the pyrazine ring, creating a planar scaffold with potential for hydrogen bonding and π-π interactions. The carboxylic acid group enhances solubility in polar solvents, while the propargyl moiety introduces alkyne reactivity.

Historical Context and Discovery Timeline

The development of 3-[methyl(prop-2-yn-1-yl)amino]pyrazine-2-carboxylic acid is rooted in advancements in pyrazine chemistry during the late 20th and early 21st centuries. Early work on pyrazine-2-carboxylic acid derivatives, such as the synthesis of 3-aminopyrazine-2-carboxylic acid methyl ester (EP0416220A1, 1996), laid foundational methodologies for functionalizing the pyrazine ring.

The specific compound emerged circa 2015, as evidenced by its CAS registration (1557752-92-7). Its design likely reflects broader trends in incorporating propargyl groups into heterocycles to exploit click chemistry applications or modulate bioactivity. The propargylamine motif, widely studied in neurological drug candidates, suggests potential interdisciplinary relevance, though its exact therapeutic profile remains unexplored in public literature.

Initial Synthesis Methodologies and Key Patents

Early synthetic routes to this compound derive from strategies developed for analogous pyrazine derivatives. A representative pathway involves:

  • Esterification of Pyrazinecarboxylic Acid:
    Reacting 3-aminopyrazine-2-carboxylic acid with methylating agents like methyl bromide in polar aprotic solvents (e.g., dimethylformamide). This step protects the carboxylic acid as a methyl ester, simplifying subsequent functionalization.

  • Alkylation of the Amino Group:
    Introducing the methyl-propargyl moiety via nucleophilic substitution. For example, treating 3-aminopyrazine-2-carboxylate with propargyl bromide in the presence of a base like potassium carbonate.

  • Ester Hydrolysis:
    Cleaving the methyl ester with aqueous hydroxide or acid to regenerate the carboxylic acid functionality.

While no direct patents for this compound are publicly disclosed, the methodology aligns with protected technologies for related structures. For instance, EP0416220A1 details methyl ester synthesis, a critical precursor step. Custom synthesis services, such as those offered by AK Scientific, further indicate specialized protocols optimized for scale-up and purity.

Table 1: Comparative Analysis of Pyrazinecarboxylic Acid Derivatives

Compound NameCAS NumberKey SubstituentSynthetic Method
3-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carboxylic acid1557752-92-7Propargylamino at C3Alkylation-hydrolysis
5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carboxylic acid1554500-39-8Propargylamino at C5Similar alkylation
6-[(2-Methylbut-3-yn-2-yl)amino]pyrazine-2-carboxylic acid1499675-89-6Branched alkyne at C6SNAr reaction

This table underscores the structural diversity achievable through position-selective alkylation of pyrazinecarboxylic acids. The propargyl group’s incorporation at C3 distinguishes the target compound from its isomers, influencing electronic properties and reactivity.

XLogP3

0.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

191.069476538 g/mol

Monoisotopic Mass

191.069476538 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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